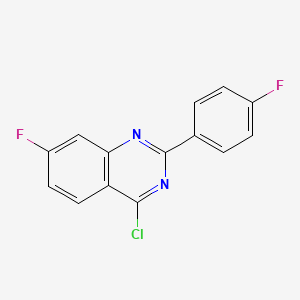

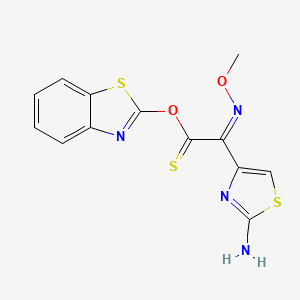

O-(1,3-苯并噻唑-2-基) (2Z)-2-(2-氨基-1,3-噻唑-4-基)-2-甲氧基亚氨基乙硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with the molecular formula C14H12N4O2S3 . It contains a benzothiazolyl group, a thiazolyl group, and a methoxyiminoethanethioate group .

Molecular Structure Analysis

The molecule has a complex structure with multiple ring systems, including a benzothiazole ring and a thiazole ring . The structure also includes a methoxyiminoethanethioate group . The molecule’s structure is stabilized by intermolecular N—H⋯N interactions and weak C—H⋯O interactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 364.5 g/mol . It has a topological polar surface area of 172 Ų, indicating that it may have significant polar character . The compound has a complexity of 465, indicating a relatively complex structure .科学研究应用

抗癌活性

苯并噻唑衍生物,如所讨论的衍生物,在抗癌研究中显示出潜力。例如,Repický 等人(2009 年)的一项研究发现,一种苯并噻唑衍生物通过线粒体/caspase 依赖性途径诱导人白血病细胞凋亡 (Repický、Jantová 和 Cipak,2009)。Havrylyuk 等人(2010 年)报道了具有苯并噻唑部分的新型 4-噻唑烷酮的抗肿瘤筛选,揭示了在各种癌细胞系中显着的抗癌活性 (Havrylyuk、Mosula、Zimenkovsky、Vasylenko、Gzella 和 Lesyk,2010)。

抗菌应用

Patel 等人(2011 年)合成了含有苯并噻唑的新型吡啶衍生物,发现对细菌和真菌具有可变且适度的抗菌活性 (Patel、Agravat 和 Shaikh,2011)。

缓蚀

胡等人(2016 年)探索了苯并噻唑衍生物作为酸性环境中碳钢的缓蚀剂。他们的研究表明,这些缓蚀剂在防止钢腐蚀方面提供了稳定性和高效率 (胡、彦斌、马、朱、军、超和曹,2016)。

绿色化学

在绿色化学的背景下,高等人(2015 年)报道了在使用 CO2 作为碳原料合成含 S 化合物的苯并噻唑,强调了一种环保的方法 (高、于、杨、赵、张、浩、韩和刘,2015)。

材料科学应用

苯并噻唑衍生物在材料科学中也有应用。例如,施罗德等人(2017 年)讨论了硫脲的铜 (II) 和金 (III) 介导环化反应,生成取代的 2-氨基苯并噻唑,这与合成具有特定性质的材料有关 (施罗德、希斯科克和道,2017)。

药物合成

田大奎(2009 年)报道了头孢克肟和卡莫南的关键中间体的合成,突出了苯并噻唑衍生物在制药工业中的重要性 (田大奎,2009)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate' involves the condensation of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxyiminoacetyl chloride to form the corresponding iminoester. This intermediate is then reacted with 2-(2-mercaptoethoxy)benzothiazole to yield the final product.", "Starting Materials": [ "2-amino-1,3-thiazole-4-carboxylic acid", "2-methoxyiminoacetyl chloride", "2-(2-mercaptoethoxy)benzothiazole" ], "Reaction": [ "Step 1: Condensation of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxyiminoacetyl chloride in the presence of a base such as triethylamine or pyridine to form the iminoester intermediate.", "Step 2: Addition of 2-(2-mercaptoethoxy)benzothiazole to the iminoester intermediate in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

959246-33-4 |

分子式 |

C13H10N4O2S3 |

分子量 |

350.4 g/mol |

IUPAC 名称 |

O-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |

InChI |

InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15)/b17-10+ |

InChI 键 |

WRTVTCFELAEIEQ-LICLKQGHSA-N |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2 |

SMILES |

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |

Pictograms |

Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

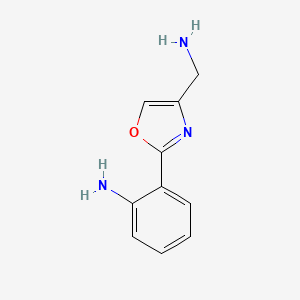

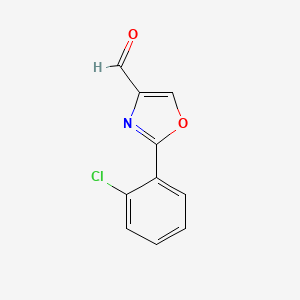

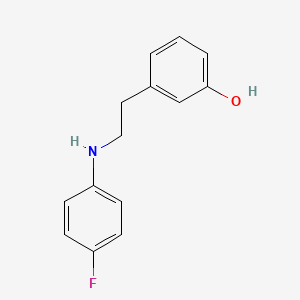

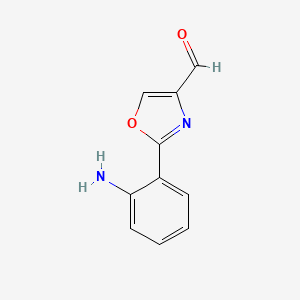

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Pyridin-3-yl)-1,3-oxazol-2-yl]prop-2-en-1-one](/img/structure/B1502128.png)

![2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene](/img/structure/B1502152.png)